molecular formula C17H12O4 B8589774 methyl 2-oxo-4-phenylchromene-7-carboxylate

methyl 2-oxo-4-phenylchromene-7-carboxylate

Cat. No.: B8589774
M. Wt: 280.27 g/mol
InChI Key: XFUCSAHDEUUVPZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenylchromene-7-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a chromene core with a phenyl group at the 4-position and a carboxylate ester at the 7-position, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-4-phenylchromene-7-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromene core . The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as the catalyst . The final step involves esterification to introduce the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-phenylchromene-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-4-phenylchromene-7-carboxylate is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylate ester makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 2-oxo-4-phenylchromene-7-carboxylate

InChI

InChI=1S/C17H12O4/c1-20-17(19)12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)21-15(13)9-12/h2-10H,1H3

InChI Key

XFUCSAHDEUUVPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-phenyl-7-trifluoromethanesulfonyloxycoumarin (1.75 g) and tetrakis (triphenylphosphine)palladium (0) (600 mg) in Et3N (1.3 mL), MeOH (15 mL) and DMSO (25 mL) was stirred under an atmosphere of carbon monoxide for 1 hr. at 70° C. The mixture was then poured onto sat. NH4Cl solution, extracted with EtOAc, dried and evaporated. Chromatography on silica gel (30% EtOAc/hexane) yielded the title compound as a solid, m.p. 133°-135° C.
Name
4-phenyl-7-trifluoromethanesulfonyloxycoumarin
Quantity
1.75 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-phenyl-7-trifluoromethanesulfonyloxycoumarin (1.75 g) and tetrakis (triphenylphosphine)palladium (0) (600 mg) in Et3N (1.3 mL), MeOH (15 mL) and DMSO (25 mL) was stirred under an atmosphere of carbon monoxide for 1 hr at 70° C. The mixture was then poured onto sat'd. NH4Cl solution, extracted with EtOAc, dried and evaporated. Chromatography on silica gel (30% EtOAc/hexane) yielded the title compound as a solid, m.p. 133°-135° C.
Name
4-phenyl-7-trifluoromethanesulfonyloxycoumarin
Quantity
1.75 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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